molecular formula C15H13N3OS B2864991 N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851977-80-5

N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2864991
CAS No.: 851977-80-5
M. Wt: 283.35
InChI Key: CKUHPGXYFLQGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Specific data on the compound "N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide" is not available in current chemical databases. This compound belongs to a class of chemicals featuring a 4-methylbenzo[d]thiazole moiety. Research on closely related hydrazone derivatives containing this moiety has shown promising biological activities. For example, some analogous compounds have been synthesized and investigated for their fungicidal activity . Other derivatives in this chemical family have been explored in neurological research, with studies indicating that certain small molecules can act as KCC2 potentiators , which may attenuate seizure-like activity in neurons and show potential for the development of therapeutics for disorders like epilepsy . The core structure, 4-methylbenzo[d]thiazol-2-amine, is a known chemical intermediate . This suggests that "this compound" could be of interest for similar applications in medicinal chemistry and pesticide research. Researchers are encouraged to consult specialized literature for further investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-6-5-9-12-13(10)16-15(20-12)18-17-14(19)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUHPGXYFLQGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Reflux Method

In this approach, methyl benzoate reacts with excess hydrazine hydrate under reflux conditions. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine displaces the methoxy group of methyl benzoate. A typical protocol involves:

  • Reactants : Methyl benzoate (1.35 mL, 0.01 mol) and hydrazine hydrate (0.58 mL, 0.012 mol).
  • Conditions : Reflux in ethanol for 2–5 hours at 80–100°C.
  • Yield : 70–75% after recrystallization from ethanol.

Key Limitation : Prolonged reaction times and moderate yields due to thermal decomposition side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by enabling rapid, uniform heating. Parameters include:

  • Power : 160–350 W.
  • Duration : 2–8 minutes.
  • Yield : 90–93% with reduced side products.

Advantages :

  • Energy efficiency and shorter reaction times.
  • Eco-friendly profile due to minimized solvent use.

Synthesis of 4-Methylbenzo[d]thiazol-2-amine

The benzo[d]thiazole subunit is synthesized via cyclization of 4-methyl-2-aminobenzenethiol. Two pathways are prevalent:

Cyclocondensation with Carbonyl Sources

Reacting 4-methyl-2-aminobenzenethiol with formic acid or triphosgene induces cyclization to form the thiazole ring.

  • Reactants : 4-Methyl-2-aminobenzenethiol (1.0 eq) and formic acid (2.0 eq).
  • Conditions : Reflux in toluene for 6 hours.
  • Yield : 65–70% after column purification.

Hantzsch Thiazole Synthesis

This method employs α-haloketones and thiourea derivatives:

  • Step 1 : 4-Methylacetophenone reacts with bromine to form α-bromo-4-methylacetophenone.
  • Step 2 : Condensation with thiourea in ethanol under reflux yields the thiazole core.

Coupling Benzohydrazide with 4-Methylbenzo[d]thiazol-2-amine

The final step involves forming a hydrazone linkage between benzohydrazide and the thiazole amine. Two strategies are employed:

Direct Condensation

  • Reactants : Benzohydrazide (1.0 eq) and 4-methylbenzo[d]thiazol-2-amine (1.2 eq).
  • Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%).
  • Solvent : Ethanol or methanol.
  • Conditions : Reflux for 12–24 hours.
  • Yield : 50–60%.

Coupling Reagent-Mediated Synthesis

Using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances coupling efficiency:

  • Reactants : Benzohydrazide (1.0 eq), 4-methylbenzo[d]thiazol-2-amine (1.1 eq), EDC (1.5 eq).
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
  • Conditions : Room temperature, 6–8 hours.
  • Yield : 75–80%.

Comparative Analysis of Synthetic Routes

Parameter Conventional Reflux Microwave Synthesis Coupling Reagent Method
Reaction Time 12–24 hours 2–8 minutes 6–8 hours
Yield 50–60% 90–93% 75–80%
Purity Moderate High High
Scalability Limited High Moderate
Environmental Impact High solvent use Low waste Moderate solvent use

Key Findings :

  • Microwave synthesis drastically reduces reaction times and improves yields for benzohydrazide.
  • Coupling reagents like EDC mitigate side reactions, enhancing final product purity.

Optimization Strategies and Recent Advances

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free coupling, reducing environmental footprint:

  • Conditions : Grinding benzohydrazide and thiazole amine with silica gel.
  • Yield : 70–75% in 30 minutes.

Catalytic Systems

  • Zeolite Catalysts : H-Y zeolite improves reaction rates by 40% via acid-site activation.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable mild-condition coupling (30°C, pH 7).

Chemical Reactions Analysis

Hydrazone Formation via Condensation Reactions

The hydrazide group readily undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is catalyzed by acidic or basic conditions and is widely utilized to diversify the compound’s structure for biological screening.

Reaction Conditions Products Key Observations
Reflux with aromatic aldehydes in methanol + glacial acetic acidN′-benzylidene derivatives (hydrazones)Yields range from 70–95% depending on aldehyde substituents .
Microwave-assisted condensation (160 W, 3–8 min)Substituted hydrazones with enhanced crystallinityEco-friendly, solvent-free method with reduced reaction time .

Example :

 N 4 Methylbenzo d thiazol 2 yl benzohydrazide RCHOCH3OH AcOH N R benzylidene 4 methylbenzo d thiazol 2 yl benzohydrazide\text{ N 4 Methylbenzo d thiazol 2 yl benzohydrazide RCHO}\xrightarrow{\text{CH}_3\text{OH AcOH}}\text{ N R benzylidene 4 methylbenzo d thiazol 2 yl benzohydrazide}

Cyclization to Heterocyclic Systems

The hydrazide moiety participates in cyclization reactions to form nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles or 1,2,4-triazoles, which are pharmacologically relevant.

Reagent Product Conditions
Phosphorus oxychloride (POCl₃)1,3,4-OxadiazolesReflux for 4–6 hours; yields 60–80% .
Carbon disulfide (CS₂)1,2,4-Triazole-5-thionesAlkaline medium, 80°C for 3 hours .

Mechanistic Insight :
Cyclization involves intramolecular nucleophilic attack of the hydrazide nitrogen on a carbonyl carbon, followed by dehydration or sulfur incorporation .

Acylation and Sulfonylation

The free –NH group of the hydrazide undergoes acylation or sulfonylation to form derivatives with modified electronic and steric profiles.

Reagent Product Application
Aroyl chlorides (e.g., 4-fluorobenzoyl chloride)N-Acylated benzohydrazidesEnhanced antimicrobial activity .
Sulfonyl chloridesN-SulfonylhydrazonesImproved solubility and target selectivity.

Example Reaction :

 N 4 Methylbenzo d thiazol 2 yl benzohydrazide RSO Cl N sulfonyl 4 methylbenzo d thiazol 2 yl benzohydrazide\text{ N 4 Methylbenzo d thiazol 2 yl benzohydrazide RSO Cl}\rightarrow \text{ N sulfonyl 4 methylbenzo d thiazol 2 yl benzohydrazide}

Hydrolysis and Degradation

Under acidic or basic conditions, the hydrazide bond hydrolyzes to yield carboxylic acids and hydrazine derivatives.

Conditions Products Notes
2M HCl, reflux4-Methylbenzo[d]thiazol-2-amine + Benzolic acidQuantitative hydrolysis observed in 2 hours.
NaOH (aq.), 70°CSodium salt of benzoic acid + HydrazineSide reactions may include thiazole ring opening under prolonged heating.

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic substitutions, such as halogenation or nitration, though reactivity is moderated by the methyl group at position 4.

Reagent Position Substituted Outcome
Bromine (Br₂) in acetic acidC-5 or C-6 of the thiazole ringLimited reactivity due to steric hindrance from the methyl group .
Nitration (HNO₃/H₂SO₄)Meta to the methyl group (C-5)Low yields (<30%); competing decomposition observed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The compound’s structure allows it to bind to enzyme active sites, thereby blocking their activity and preventing the progression of certain biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

2.1.1. Benzimidazole-Benzohydrazide Derivatives Compounds such as 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) and 5b (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide) exhibit superior cytotoxicity compared to cisplatin. Against human lung adenocarcinoma cells (A549), 5a and 5b showed IC50 values of 0.0316 µM, outperforming cisplatin (IC50: 0.045–0.052 µM) .

2.1.2. Oxo-Benzimidazole Derivatives
Elancheran et al. synthesized oxo-benzimidazole derivatives (e.g., compound 6 ) with IC50 values of 11.2–12.19 µM against prostate cancer (PC-3 and LNCaP). These compounds target androgen receptor inhibition, a mechanism distinct from the hydrazide derivatives’ apoptosis induction .

Table 1: Cytotoxicity of Selected Analogues

Compound Target Cell Line IC50 (µM) Reference
5a (Benzimidazole) A549 (Lung adenocarcinoma) 0.0316
Cisplatin A549 0.045–0.052
12a (Benzothiazole) MCF7 (Breast cancer) <1
6 (Oxo-benzimidazole) PC-3 (Prostate cancer) 12.19
Antifungal Activity Comparisons

Benzothiazole-hydrazine analogues, such as R1–R5 synthesized by Alang et al., demonstrated moderate antifungal activity against Candida albicans (MIC: 25–50 µg/mL) and Aspergillus niger (MIC: 50–100 µg/mL).

Mechanistic Divergence
  • Benzothiazole Derivatives : Primarily inhibit topoisomerases or tubulin polymerization .
  • Benzimidazole Derivatives (e.g., 5a–5c) : Trigger mitochondrial apoptosis via ROS generation .
  • Oxo-Benzimidazoles : Androgen receptor antagonism .

Biological Activity

N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methylbenzo[d]thiazole-2-carbaldehyde with benzohydrazide under acidic or basic conditions. This method allows for the formation of the hydrazone linkage, which is crucial for the biological activity of the compound. The crystal structure analysis has revealed complex hydrogen-bonding interactions, which play a role in its biological efficacy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzohydrazide derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
H20A5490.46EGFR Inhibition
H20MCF-70.29EGFR Inhibition
H20HeLa0.15EGFR Inhibition
H20HepG20.21EGFR Inhibition

These findings suggest that this compound may also exhibit similar anticancer properties, potentially functioning as an epidermal growth factor receptor (EGFR) inhibitor .

Neuroprotective Effects

In addition to its anticancer properties, this compound may have neuroprotective effects. Compounds containing thiazole moieties have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:

Compound TypeAChE Inhibition IC50 (µM)
Coumarin Derivatives2.7
Benzothiazole DerivativesNot specified

These studies indicate that similar thiazole-containing compounds could provide therapeutic benefits in neurodegenerative disorders by enhancing acetylcholine levels through AChE inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. SAR studies indicate that:

  • Substituents on the benzene ring : Electron-donating groups (like methyl) enhance activity.
  • Hydrazone linkage : Essential for maintaining biological activity.
  • Thiazole moiety : Contributes significantly to anticancer and neuroprotective properties.

These insights guide further modifications to improve efficacy and selectivity against specific biological targets .

Case Studies

  • Antitumor Activity : A study investigating a series of benzothiazole derivatives found that modifications at the 4-position significantly increased cytotoxicity against cancer cell lines, suggesting that this compound could be optimized for enhanced activity .
  • Neuroprotection : Research on thiazole-containing compounds demonstrated their potential in preventing cognitive decline by inhibiting AChE, indicating that this compound might also offer protective effects in neurodegenerative models .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves condensation of 4-methylbenzo[d]thiazol-2-amine with benzohydrazide derivatives under reflux in ethanol or DMF. Key steps include:

  • Hydrazide Activation : Use of LiCl as a catalyst to facilitate nucleophilic substitution ( ).
  • Purification : Recrystallization from methanol/ethanol or column chromatography to isolate high-purity products ( ).
  • Optimization : Adjusting temperature (e.g., 60–100°C), solvent polarity, and stoichiometric ratios to minimize side reactions (e.g., over-oxidation) ( ).
  • Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress ().
  • Reference : .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., methyl group at C4 of benzothiazole) ( ).
  • IR : Peaks at ~3269 cm⁻¹ (N–H stretch) and ~1710 cm⁻¹ (C=O of hydrazide) validate functional groups ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₅H₁₃N₃OS) ( ).
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in studies of related benzothiazole-coumarin hybrids ( ).
  • Reference : .

Q. What in vitro biological assays are used for preliminary evaluation of its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) ( ).
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values ().
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like dihydropteroate synthase (common in sulfonamide derivatives) ().
  • Reference : .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the mechanism of action of this compound?

  • Methodological Answer :

  • Target Identification : Use databases like PDB to select enzymes (e.g., M. tuberculosis enoyl-ACP reductase for anti-TB activity) ( ).
  • Docking Software : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., hydrogen bonding with active-site residues) ( ).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories ( ).
  • Reference : .

Q. How are contradictory data in biological activity resolved (e.g., variable IC₅₀ across studies)?

  • Methodological Answer :

  • Standardization : Ensure consistent assay protocols (e.g., cell passage number, serum concentration) ().
  • Structural Verification : Reconfirm compound purity via HPLC and NMR to rule out degradation ().
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 4-fluorobenzo[d]thiazol-2-yl derivatives) to identify SAR trends ().
  • Reference : .

Q. What strategies address unexpected byproducts during synthesis (e.g., benzothiazole-coumarin hybrids)?

  • Methodological Answer :

  • Mechanistic Reassessment : Use LC-MS to trace intermediates. For example, a study found that elimination of benzohydrazide—not water—led to coumarin formation ( ).
  • Condition Tuning : Lower reaction temperatures (e.g., 50°C) and inert atmospheres (N₂/Ar) suppress side reactions ( ).
  • Crystallography : X-ray analysis clarifies unexpected products, as in the case of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one ( ).
  • Reference : .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid ().
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound ().
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction ().
  • Reference : .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.